Diallyl adipate

Description

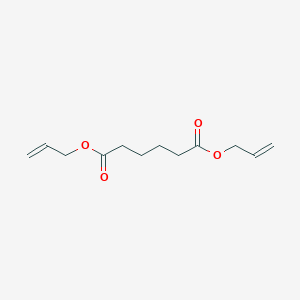

Structure

3D Structure

Properties

IUPAC Name |

bis(prop-2-enyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-3-9-15-11(13)7-5-6-8-12(14)16-10-4-2/h3-4H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPODCVUTIPDRTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCCCC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062763 | |

| Record name | Diallyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2998-04-1 | |

| Record name | 1,6-Di-2-propen-1-yl hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2998-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, 1,6-di-2-propen-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIALLYL ADIPATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diallyl Adipate: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl adipate, the diester of adipic acid and allyl alcohol, is a versatile monomer utilized in polymer synthesis and various industrial applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis. While direct biological signaling pathway involvement of this compound is not extensively documented, this guide explores the potential biological activities of its constituent allyl and adipate moieties, offering insights for drug development professionals.

Chemical Structure and Identification

This compound is chemically known as bis(prop-2-enyl) hexanedioate.[1] Its structure consists of a central six-carbon adipic acid backbone with two ester linkages to allyl groups at either end.

Molecular Formula: C₁₂H₁₈O₄[1][2][3]

Molecular Weight: 226.27 g/mol [1][2]

CAS Number: 2998-04-1[1][2][3]

Canonical SMILES: C=CCOC(=O)CCCCC(=O)OCC=C[1][4]

InChI: InChI=1S/C12H18O4/c1-3-9-15-11(13)7-5-6-8-12(14)16-10-4-2/h3-4H,1-2,5-10H2[1][4]

InChIKey: FPODCVUTIPDRTE-UHFFFAOYSA-N[1][4]

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid under standard conditions.[1][5] It is characterized by its insolubility in water and solubility in organic solvents such as methanol.[1][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1][5] |

| Molecular Formula | C₁₂H₁₈O₄ | [1][2][3] |

| Molecular Weight | 226.27 g/mol | [1][2] |

| Boiling Point | 149 °C at 9 mmHg125-126 °C at 3 mmHg288.4 °C at 760 mmHg | [1][5][6][7] |

| Density | 1.02 g/cm³ | [1][6] |

| Refractive Index | 1.4510-1.4540 | [6] |

| Flash Point | 133.8 °C | [6][8] |

| Water Solubility | Insoluble | [1][5][6] |

| Solubility in other solvents | Soluble in methanol | [1][5] |

| Vapor Pressure | 0.00234 mmHg at 25°C | [6] |

| logP (o/w) | 1.9 | [1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of adipic acid with allyl alcohol, using an acid catalyst such as sulfuric acid. The reaction involves the removal of water to drive the equilibrium towards the formation of the diester.

Materials:

-

Adipic acid

-

Allyl alcohol

-

Sulfuric acid (concentrated)

-

Toluene (or another suitable water-entraining solvent)

-

Sodium bicarbonate solution (5% aqueous)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Reaction flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add adipic acid, an excess of allyl alcohol (at least 2.5 molar equivalents), and a suitable volume of toluene.

-

With stirring, cautiously add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solution using a rotary evaporator to remove the toluene and excess allyl alcohol.

-

The crude this compound can be purified by vacuum distillation to obtain the final product.

Caption: Synthesis workflow for this compound.

Purification of this compound

For applications requiring high purity, such as polymerization studies, this compound should be purified to remove any inhibitors or byproducts.

Materials:

-

Crude this compound

-

Sodium hydroxide solution (aqueous)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Vacuum distillation apparatus

Procedure:

-

Wash the crude this compound with an aqueous sodium hydroxide solution to remove any acidic impurities and inhibitors.[1]

-

Follow by washing with deionized water until the aqueous layer is neutral.[1]

-

Dry the organic layer over anhydrous magnesium sulfate.[1]

-

Filter the drying agent.

-

Perform vacuum distillation of the dried product to obtain purified this compound.[1]

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule. Key characteristic peaks for this compound would include:

-

C=O stretching (ester): ~1735 cm⁻¹

-

C-O stretching (ester): ~1170 cm⁻¹

-

=C-H stretching (alkene): ~3080 cm⁻¹

-

C=C stretching (alkene): ~1645 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information.

-

¹H NMR: Expect signals corresponding to the vinyl protons of the allyl group (~5-6 ppm), the methylene protons adjacent to the ester oxygen (~4.5 ppm), and the methylene protons of the adipate backbone (~1.6 and 2.3 ppm).

-

¹³C NMR: Expect signals for the carbonyl carbon of the ester (~172 ppm), the carbons of the double bond (~118 and 132 ppm), the carbon adjacent to the ester oxygen (~65 ppm), and the carbons of the adipate backbone (~24 and 34 ppm).

-

Potential Biological Relevance and Applications

While this compound itself is primarily used as a monomer in the synthesis of polymers and as a component in coatings and inks, its constituent parts, the allyl group and the adipate moiety, have been studied in various biological contexts.[6][9] This section provides an overview of the potential biological relevance for drug development professionals.

Biological Activity of Diallyl Compounds

Organosulfur compounds containing allyl groups, such as diallyl sulfide (DAS) and diallyl trisulfide (DATS) found in garlic, have been extensively researched for their biological activities. These compounds have demonstrated anti-inflammatory, antioxidant, and anticancer properties.[10][11] The biological effects of these compounds are often attributed to their ability to modulate various signaling pathways, including those involved in apoptosis, cell cycle regulation, and oxidative stress response.[12] While this compound does not contain sulfur, the presence of the allyl groups may confer some degree of biological activity, a hypothesis that warrants further investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. scbt.com [scbt.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. US3784578A - Process for the production of allyl esters - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound, 2998-04-1 [thegoodscentscompany.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

Diallyl adipate CAS number 2998-04-1

An In-Depth Technical Guide to Diallyl Adipate (CAS No. 2998-04-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DAA), registered under CAS number 2998-04-1, is the diester of adipic acid and allyl alcohol.[1] Its chemical structure features a six-carbon aliphatic backbone and two terminal allyl groups, making it a highly functional monomer.[2] This bifunctionality allows DAA to undergo free-radical polymerization to form crosslinked, thermosetting polyesters.[2] The resulting polymers exhibit desirable thermal and mechanical properties, leading to DAA's use in the synthesis of materials for various industrial applications, including coatings and inks.[3][4] While primarily an industrial monomer, its role in creating polymer networks is of foundational interest in materials science, including for biocompatible materials research.[5]

This guide provides a comprehensive technical overview of this compound, summarizing its chemical and physical properties, detailing experimental protocols for its synthesis and polymerization, and illustrating key chemical processes.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. Data has been compiled from various chemical suppliers and databases.

Table 1: Identifiers and Chemical Formula

| Identifier | Value |

|---|---|

| CAS Number | 2998-04-1[6] |

| EINECS Number | 221-071-6[3][7] |

| Molecular Formula | C₁₂H₁₈O₄[3][6] |

| Molecular Weight | 226.27 g/mol [3][6][8] |

| IUPAC Name | bis(prop-2-enyl) hexanedioate[3] |

| Synonyms | Adipic acid diallyl ester, Diallyl hexanedioate, Allyl adipate[3][7][9] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to almost colorless clear liquid[5][10] |

| Density | 1.02 g/cm³[3][11] |

| Boiling Point | 125-126 °C @ 3 mmHg[3][11] 149 °C @ 9 mmHg[5][10] 288.4 °C @ 760 mmHg (estimated)[7][12] |

| Refractive Index | 1.4510 - 1.4540[3][11] |

| Flash Point | 133.8 °C (estimated)[3][12] |

| Vapor Pressure | 0.00234 mmHg @ 25 °C[3] |

| Water Solubility | Insoluble[3][5][10] |

| Solubility | Soluble in methanol[5][10] |

| LogP (o/w) | 2.660 (estimated)[11][12] |

Table 3: Toxicological and Safety Data

| Parameter | Value |

|---|---|

| GHS Hazard Statement | H302: Harmful if swallowed[5][13] |

| GHS Signal Word | Warning[5][13] |

| Oral LD50 (Mouse) | 180 mg/kg[12] |

| Oral LDLo (Rat) | 420 mg/kg[12] |

| Dermal LDLo (Rabbit) | 1000 mg/kg[12] |

| Hazard Class | 6.1(b)[3][11] |

| Packing Group | III[3][11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and polymerization of this compound, intended for research and laboratory settings.

Synthesis: Fischer Esterification of Adipic Acid

This compound is synthesized via the Fischer esterification of adipic acid with allyl alcohol, using a strong acid as a catalyst.[14] The following is a generalized protocol adapted from standard esterification procedures.[14][15]

Objective: To synthesize this compound from adipic acid and allyl alcohol.

Materials:

-

Adipic Acid (1.0 mol)

-

Allyl Alcohol (3.0 mol, excess to drive equilibrium)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Appropriate glassware including a round-bottom flask, Dean-Stark trap, condenser, and separatory funnel.

Methodology:

-

Reaction Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging Reactants: Add adipic acid (1.0 mol), allyl alcohol (3.0 mol), and toluene to the flask.

-

Catalysis: Slowly add the acid catalyst (e.g., 1-2% by weight of adipic acid) to the mixture while stirring.[15]

-

Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.[15] Continue reflux until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent. Remove the toluene and excess allyl alcohol via rotary evaporation. Purify the crude this compound by vacuum distillation to obtain the final product.[2]

Caption: Synthesis workflow for this compound via Fischer Esterification.

Free-Radical Polymerization

The polymerization of this compound is conducted via a free-radical mechanism.[2] A key feature of diallyl monomer polymerization is the competition between standard propagation and intramolecular cyclization.[2][16] The following protocol for bulk polymerization is adapted from a comparative study of diallyl esters.[2]

Objective: To synthesize poly(this compound) via free-radical bulk polymerization.

Materials:

-

This compound (inhibitor-free)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

-

Aqueous Sodium Hydroxide (NaOH) solution (for inhibitor removal)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen gas (high purity)

-

Methanol, Acetone (for purification and analysis)

-

Polymerization tubes, constant temperature oil bath, vacuum oven.

Methodology:

-

Monomer Purification: Remove the storage inhibitor from this compound by washing with an aqueous NaOH solution, followed by washing with deionized water until neutral. Dry the monomer over anhydrous MgSO₄ and perform vacuum distillation.[2]

-

Polymerization Setup: Place a known amount of purified this compound into a polymerization tube. Add the desired concentration of the radical initiator (e.g., BPO).[2]

-

Deoxygenation: Seal the tube with a rubber septum and deoxygenate by bubbling with high-purity nitrogen gas for 15-20 minutes while cooling the tube in an ice bath. Oxygen must be removed as it inhibits free-radical polymerization.[2]

-

Polymerization Reaction: Immerse the sealed tube in a constant temperature oil bath preheated to the desired reaction temperature (e.g., 80 °C for BPO).[2] The reaction is typically run to a limited conversion (e.g., <25%) to produce a soluble prepolymer before extensive crosslinking and gelation occurs.[17]

-

Termination and Isolation: After the desired time, terminate the reaction by rapidly cooling the tube in an ice bath. Dissolve the contents in a suitable solvent like acetone and precipitate the polymer by adding it to a non-solvent such as methanol.

-

Purification and Drying: Filter the precipitated polymer and dry it under vacuum to a constant weight.

-

Characterization:

-

Conversion: Determine the percent conversion gravimetrically from the mass of the dried polymer and the initial mass of the monomer.[2]

-

Structural Analysis: Use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the allyl C=C bonds. Nuclear Magnetic Resonance (NMR) can be used to further characterize the polymer structure and quantify the degree of cyclization.[2]

-

Molecular Weight: Analyze the molecular weight of the soluble prepolymer using Gel Permeation Chromatography (GPC).[2]

-

Caption: Experimental workflow for the free-radical polymerization of this compound.

Polymerization Mechanism

The free-radical polymerization of this compound follows a chain-growth mechanism involving initiation, propagation, and termination.[17] Due to the presence of two allyl groups, the propagation step is characterized by a competition between intermolecular chain growth (leading to branching and crosslinking) and intramolecular cyclization (forming cyclic units in the polymer backbone).[2][16]

Caption: Key pathways in the free-radical polymerization of a diallyl monomer.

Relevance in Research and Development

This compound serves as a valuable monomer for creating highly crosslinked polymers.[2] Its primary utility for researchers lies in the field of polymer and materials science. The resulting thermoset materials are known for high thermal stability and chemical resistance.[17]

For professionals in drug development, this compound is not a therapeutic agent itself. However, its classification as a monomer for creating biocompatible materials is noteworthy.[5] The principles of using monomers to build crosslinked polymer networks are fundamental to the development of materials for medical devices, hydrogels for controlled-release drug delivery, and tissue engineering scaffolds. While direct applications of poly(this compound) in pharmaceuticals are not established, understanding its polymerization behavior provides insight into the broader field of functional polymer synthesis.

References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 2. benchchem.com [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 2998-04-1 [chemicalbook.com]

- 5. This compound | 2998-04-1 | TCI AMERICA [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. This compound CAS# 2998-04-1 [gmall.chemnet.com]

- 8. Hexanedioic acid, 1,6-di-2-propen-1-yl ester | C12H18O4 | CID 18139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2998-04-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. This compound | 2998-04-1 [chemicalbook.com]

- 12. This compound, 2998-04-1 [thegoodscentscompany.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Synthesis of Diallyl Adipate from Adipic Acid and Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diallyl adipate, a versatile monomer, from the reaction of adipic acid and allyl alcohol. The primary method detailed is the Fischer-Speier esterification, a classic and efficient acid-catalyzed reaction. This document outlines the underlying reaction mechanism, a detailed experimental protocol, quantitative data for reaction parameters, and characterization methods for the final product. The information is intended to be a valuable resource for professionals in chemical synthesis and materials science.

Introduction

This compound is a diallyl ester of adipic acid, featuring two polymerizable allyl groups. This bifunctionality makes it a significant monomer in the production of crosslinked polymers and resins. These resulting polymers often exhibit desirable properties such as good thermal stability, chemical resistance, and mechanical strength, leading to their application in coatings, adhesives, and casting resins. The synthesis of this compound is most commonly achieved through the direct esterification of adipic acid with allyl alcohol.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from adipic acid and allyl alcohol proceeds via an acid-catalyzed nucleophilic acyl substitution, known as the Fischer-Speier esterification. The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of one reactant (usually the alcohol) or by removing the water byproduct as it is formed.[1][2]

The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates one of the carbonyl oxygens of adipic acid, thereby increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Allyl Alcohol: An allyl alcohol molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoallyl adipate.

-

Second Esterification: The process is repeated on the second carboxylic acid group of the monoester to form the final product, this compound.

Reaction Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound. Note that yields and reaction times can vary based on the specific reaction scale and purification efficiency.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Adipic Acid | C₆H₁₀O₄ | 146.14 | 337.5 | 1.36 |

| Allyl Alcohol | C₃H₆O | 58.08 | 97 | 0.854 |

| This compound | C₁₂H₁₈O₄ | 226.27 | 149 (at 9 mmHg)[3] | 1.02[3] |

Table 2: Typical Reaction Parameters

| Parameter | Value | Reference/Note |

| Molar Ratio (Allyl Alcohol : Adipic Acid) | 2.5:1 to 4:1 | An excess of allyl alcohol is used to drive the reaction to completion. A 3:1 molar ratio is a good starting point, similar to the synthesis of diethyl adipate.[4] |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) | - |

| Catalyst Loading | 1-2% by weight of adipic acid | A common range for Fischer esterification.[5] |

| Solvent | Toluene or Benzene (for azeotropic water removal) | The solvent helps to remove water as it is formed, shifting the equilibrium. |

| Reaction Temperature | 110-140 °C (Reflux) | The temperature is dictated by the boiling point of the azeotropic mixture. |

| Reaction Time | 4-8 hours | The reaction progress can be monitored by the amount of water collected. |

| Expected Yield | 90-97% | Based on similar procedures for adipate esters.[4] |

Experimental Protocol

This protocol is adapted from a reliable procedure for the synthesis of diethyl adipate and is tailored for the synthesis of this compound.[4]

Materials and Equipment

-

Adipic Acid (1 mole)

-

Allyl Alcohol (3 moles)

-

Concentrated Sulfuric Acid (1-2% by weight of adipic acid)

-

Toluene (or Benzene)

-

5% Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Experimental Workflow

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add adipic acid, allyl alcohol, and toluene.

-

Catalyst Addition: With gentle stirring, carefully add the concentrated sulfuric acid to the mixture.

-

Reflux and Water Removal: Attach the Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reflux for 4-8 hours, or until no more water is collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst) and a saturated sodium chloride solution (brine).[6]

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The crude product can be purified by vacuum distillation. Collect the fraction boiling at approximately 149 °C at 9 mmHg.[3]

Characterization

The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group. Other characteristic peaks include C-O stretching around 1170 cm⁻¹, and C=C stretching of the allyl group around 1645 cm⁻¹.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected chemical shifts (δ) include signals for the vinyl protons of the allyl group (~5.9 ppm, m; ~5.3 ppm, dd; ~5.2 ppm, dd), the methylene protons adjacent to the ester oxygen (~4.6 ppm, d), and the methylene protons of the adipate backbone (~2.3 ppm, t; ~1.7 ppm, m).

-

¹³C NMR: Expected chemical shifts (δ) include the carbonyl carbon (~172 ppm), the vinyl carbons of the allyl group (~132 ppm and ~118 ppm), the methylene carbon adjacent to the ester oxygen (~65 ppm), and the methylene carbons of the adipate backbone (~34 ppm and ~24 ppm).

-

Note: Specific experimental NMR data for this compound was not available in the searched literature. The expected chemical shifts are based on the structure and data for similar compounds.[8][9]

-

Safety Considerations

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

-

Allyl alcohol is toxic and flammable. All operations should be performed in a well-ventilated fume hood.

-

Toluene and benzene are flammable and have associated health risks. Avoid inhalation and skin contact.

Conclusion

The Fischer-Speier esterification of adipic acid with allyl alcohol is a robust and high-yielding method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the removal of the water byproduct, a high conversion to the desired product can be achieved. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and application of this important monomer.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Diethyl adipate [webbook.nist.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hexanedioic acid, 1,6-di-2-propen-1-yl ester | C12H18O4 | CID 18139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diethyl adipate(141-28-6) 1H NMR spectrum [chemicalbook.com]

- 9. ADIPIC ACID DIVINYL ESTER(4074-90-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Acid-Catalyzed Esterification Mechanism of Diallyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed esterification mechanism for the synthesis of diallyl adipate. It includes a detailed description of the reaction mechanism, a representative experimental protocol, and a summary of quantitative data from analogous esterification reactions to serve as a reference for process development and optimization.

Core Concept: The Fischer-Speier Esterification

The synthesis of this compound from adipic acid and allyl alcohol is a classic example of a Fischer-Speier esterification. This reaction involves the acid-catalyzed nucleophilic acyl substitution of a carboxylic acid with an alcohol to form an ester and water. The reaction is reversible, and therefore, specific strategies are employed to drive the equilibrium towards the formation of the desired diester product.

Reaction Mechanism

The acid-catalyzed esterification of adipic acid with allyl alcohol proceeds in a stepwise manner. The overall reaction is the formation of this compound and water. Since adipic acid is a dicarboxylic acid, the reaction occurs at both carboxylic acid functional groups. The mechanism for the esterification of one of the carboxylic acid groups is detailed below.

The key steps in the mechanism are:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Allyl Alcohol: The oxygen atom of the allyl alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule and the formation of a protonated ester.

-

Deprotonation: A base (such as water or the alcohol) removes the proton from the protonated ester to yield the final ester product and regenerate the acid catalyst.

This process is repeated at the second carboxylic acid group of the adipic acid molecule to form the final product, this compound.

Quantitative Data

| Ester Product | Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Dimethyl Adipate | Methanol | Amberlyst 15 | 15:1 | 50 | - | >95 (Conversion) | [1] |

| Dibutyl Adipate | n-Butanol | SO₄²⁻/TiO₂-ZrO₂ | 2.5:1 | Boiling | 4 | 99.35 (Esterification Ratio) | |

| Di-n-butyl Adipate | n-Butanol | MOFs (1 mol%) | 10:1 | 190 | 1 | 99.9 (Yield) | |

| Di(2-ethylhexyl) Adipate | 2-Ethylhexanol | Ionic Liquid | 4:1 | 80 | 2 | 99 (Yield) |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via Fischer esterification. This protocol is based on established procedures for the synthesis of similar adipate esters and may require optimization for specific laboratory conditions and desired product purity.[2]

Materials:

-

Adipic acid

-

Allyl alcohol

-

Toluene (or another suitable water-entraining solvent)

-

Concentrated sulfuric acid (or p-toluenesulfonic acid)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Charging Reactants: The flask is charged with adipic acid, an excess of allyl alcohol (e.g., a 2.5:1 to 4:1 molar ratio of alcohol to dicarboxylic acid), and a suitable volume of toluene to facilitate azeotropic removal of water.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of adipic acid) is carefully added to the reaction mixture.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The water produced during the esterification is collected in the Dean-Stark trap as an azeotrope with toluene. The reaction is monitored by measuring the amount of water collected and is considered complete when the theoretical amount of water has been removed.

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and transferred to a separatory funnel.

-

The organic layer is washed with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted adipic acid.

-

The organic layer is then washed with brine.

-

The separated organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude this compound can be further purified by vacuum distillation.

Conclusion

The acid-catalyzed esterification of adipic acid with allyl alcohol, following the Fischer-Speier mechanism, is a robust and well-established method for the synthesis of this compound. By controlling the reaction conditions, such as the molar ratio of reactants, catalyst concentration, and efficient removal of water, high yields of the desired diester can be achieved. The provided experimental protocol and comparative quantitative data from similar systems offer a solid foundation for researchers and professionals in the field to successfully synthesize and optimize the production of this compound for its various applications in polymer and materials science.

References

Diallyl Adipate (C12H18O4): A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of diallyl adipate, a versatile monomer with significant potential in the development of advanced polymers for various applications, including the biomedical field. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and polymerization, and explores its applications in drug development, supported by relevant data and visualizations.

Core Properties of this compound

This compound is the diester of adipic acid and allyl alcohol. Its chemical structure, featuring two terminal allyl groups, makes it an effective crosslinking agent in the synthesis of polymers. The presence of a flexible six-carbon aliphatic chain from the adipic acid moiety imparts distinct properties to the resulting polymeric materials.

Chemical and Physical Data

The fundamental properties of this compound are summarized in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C12H18O4 | [1][2][3] |

| Molecular Weight | 226.27 g/mol | [1][2][3] |

| CAS Number | 2998-04-1 | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 149 °C at 9 mmHg | [1] |

| Density | 1.02 g/cm³ | |

| Solubility | Insoluble in water; Soluble in methanol | [1] |

| Refractive Index | 1.4510 - 1.4540 |

Toxicological Data

Acute toxicological data for this compound monomer is summarized in Table 2. It is important to note that while adipate-based polyesters are generally considered biocompatible, the monomer itself exhibits some level of toxicity and should be handled with appropriate safety precautions.[2]

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 180 mg/kg |

| LDLo | Rat | Oral | 420 mg/kg |

| LDLo | Rabbit | Dermal | 1000 mg/kg |

Synthesis and Polymerization Protocols

Detailed methodologies for the synthesis of this compound and its subsequent polymerization are crucial for researchers aiming to develop novel materials.

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of adipic acid with allyl alcohol, using an acid catalyst. The following protocol is adapted from established methods for ester synthesis.[4]

Materials:

-

Adipic acid

-

Allyl alcohol (molar excess)

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (for extraction)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add adipic acid, a molar excess of allyl alcohol, a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reflux until the theoretical amount of water has been collected, indicating the reaction is complete. This typically takes several hours.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash successively with a 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted adipic acid), followed by a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation.

-

Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR and FTIR.

Bulk Polymerization of this compound

This compound can be polymerized via free-radical polymerization to form a crosslinked thermoset polymer.

Materials:

-

This compound (inhibitor-free)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

-

Nitrogen gas (high purity)

-

Methanol

-

Acetone

Equipment:

-

Polymerization tubes

-

Rubber septa

-

Constant temperature oil bath

-

Vacuum oven

-

Gel Permeation Chromatography (GPC) equipment

Procedure:

-

Monomer Purification: Remove any inhibitor from the this compound by washing with an aqueous NaOH solution, followed by washing with deionized water until neutral. Dry over anhydrous magnesium sulfate and perform vacuum distillation.

-

Initiator Preparation: Prepare a stock solution of the initiator (e.g., 0.1 M BPO in a suitable solvent) or weigh the required amount directly.

-

Polymerization Setup: Place a known amount of purified this compound into a polymerization tube. Add the desired concentration of the radical initiator.

-

Seal the tube with a rubber septum and deoxygenate by bubbling with nitrogen gas for 15-20 minutes while cooling in an ice bath.

-

Polymerization Reaction: Immerse the sealed tube in a constant temperature oil bath preheated to the desired reaction temperature (e.g., 80 °C for BPO).

-

Polymer Isolation: After the desired reaction time, cool the tube to stop the polymerization. Dissolve the polymer in a suitable solvent like acetone.

-

Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol with vigorous stirring.

-

Filter the precipitated polymer and wash it several times with fresh methanol.

-

Dry the polymer to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

-

Characterization:

-

Conversion: Determine the percentage conversion gravimetrically.

-

Molecular Weight: Analyze the molecular weight and molecular weight distribution of the soluble polymer fractions (before the gel point) using GPC.

-

Applications in Drug Development

The unique properties of polymers derived from this compound make them attractive for various biomedical applications, particularly in the field of drug delivery. The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to biodegradability, which is a highly desirable characteristic for in vivo applications.

Crosslinked Hydrogels for Controlled Drug Release

This compound can be utilized as a crosslinking agent in the synthesis of hydrogels.[5] Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water or biological fluids.[5] Their biocompatibility and tunable properties make them excellent candidates for controlled drug delivery systems.[5]

By incorporating this compound into a hydrogel formulation with other monomers, a biodegradable network can be created. The degradation of the ester bonds in the poly(this compound) crosslinks leads to the gradual breakdown of the hydrogel matrix and a sustained release of the encapsulated therapeutic agent. The release kinetics can be tailored by adjusting the crosslinking density, which is controlled by the concentration of this compound.

Biocompatibility of Adipate-Based Polymers

While direct biocompatibility data for poly(this compound) is limited, studies on other adipate-containing polyesters, such as poly(glycerol adipate) and poly(butylene adipate-co-terephthalate), have demonstrated good biocompatibility.[6] These polymers have been shown to support cell adhesion and proliferation and exhibit low cytotoxicity, making them suitable for tissue engineering and other biomedical applications.[6] The degradation products of adipate-based polyesters are generally non-toxic and can be safely cleared by the body. This suggests a favorable biocompatibility profile for polymers derived from this compound.

Conclusion

This compound is a monomer with considerable potential for the development of advanced functional polymers. Its ability to form crosslinked, biodegradable networks makes it particularly relevant for researchers in drug development and biomaterials science. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists and engineers working to harness the properties of this compound for innovative applications. Further research into the specific biocompatibility and in vivo degradation kinetics of poly(this compound) will be crucial for its translation into clinical applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 2998-04-1 [thegoodscentscompany.com]

- 4. benchchem.com [benchchem.com]

- 5. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic Analysis of Diallyl Adipate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of diallyl adipate, a key monomer in polymer synthesis with potential applications in various fields, including drug delivery systems. This document details the core spectroscopic techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are provided to support researchers in their understanding and utilization of this compound.

Core Spectroscopic Data

The structural elucidation and characterization of this compound are primarily achieved through a combination of spectroscopic methods. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.92 | m | 2H | -CH=CH₂ |

| ~5.30 | dd | 2H | -CH=CH ₂(trans) |

| ~5.24 | dd | 2H | -CH=CH ₂(cis) |

| ~4.58 | d | 4H | -O-CH ₂-CH= |

| ~2.35 | t | 4H | -CO-CH ₂- |

| ~1.68 | m | 4H | -CO-CH₂-CH ₂- |

Solvent: CDCl₃. Data interpreted from publicly available spectra.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172.6 | C =O |

| ~132.3 | -C H=CH₂ |

| ~118.4 | -CH=C H₂ |

| ~65.2 | -O-C H₂- |

| ~33.9 | -CO-C H₂- |

| ~24.2 | -CO-CH₂-C H₂- |

Solvent: CDCl₃. Data interpreted from publicly available spectra.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1170 | Strong | C-O stretch (ester) |

| ~990, ~920 | Strong | =C-H bend (alkene) |

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

| 226 | [M]⁺ (Molecular Ion) |

| 185 | [M - C₃H₅]⁺ |

| 169 | [M - OC₃H₅]⁺ |

| 143 | [M - C₆H₉O]⁺ |

| 125 | [C₆H₅O₃]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and experimental objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: FTIR spectrometer equipped with a universal ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction (Gas Chromatography - GC-MS):

-

Sample Preparation: Dilute a small amount of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at a rate of 15 °C/min.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: 35-300 m/z.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Processing:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures.

-

Compare the obtained spectrum with library spectra for confirmation.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of adipic acid with allyl alcohol in the presence of an acid catalyst.

Experimental Workflow for Spectroscopic Analysis

This workflow outlines the logical sequence of steps for the comprehensive spectroscopic characterization of a this compound sample.

Hypothetical Metabolic Pathway of this compound

While specific metabolic pathways for this compound are not extensively documented, a plausible route can be inferred from the metabolism of similar ester compounds. The initial step would likely involve hydrolysis by esterases, followed by oxidation of the resulting allyl alcohol and adipic acid.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diallyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for diallyl adipate. The information is intended to support researchers and scientists in the fields of polymer chemistry, materials science, and drug development in the accurate identification and characterization of this compound.

Introduction to this compound

This compound (CAS No. 2998-04-1) is the diallyl ester of adipic acid. Its molecular formula is C₁₂H₁₈O₄, and its structure consists of a central six-carbon adipate chain with ester linkages to two allyl groups at either end.[1] The presence of two polymerizable allyl groups makes this compound a useful monomer in the synthesis of crosslinked polymers and resins. Accurate spectral characterization is crucial for confirming its identity and purity.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, as obtained from the Spectral Database for Organic Compounds (SDBS).

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 5.91 | ddt | 17.2, 10.4, 5.6 | 2H | -CH=CH₂ |

| 5.30 | ddt | 17.2, 1.5, 1.5 | 2H | =CH₂ (trans) |

| 5.22 | ddt | 10.4, 1.5, 1.3 | 2H | =CH₂ (cis) |

| 4.57 | dt | 5.6, 1.4 | 4H | -O-CH₂- |

| 2.34 | t | 7.5 | 4H | -CO-CH₂- |

| 1.68 | p | 7.5 | 4H | -CO-CH₂-CH₂- |

Spectrometer Frequency: 90 MHz Solvent: CCl₄ Reference: TMS

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C=O |

| 132.5 | -CH= |

| 118.1 | =CH₂ |

| 64.9 | -O-CH₂- |

| 33.8 | -CO-CH₂- |

| 24.2 | -CO-CH₂-CH₂- |

Spectrometer Frequency: 22.63 MHz Solvent: CDCl₃ Reference: TMS

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on common laboratory practices.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or Carbon tetrachloride (CCl₄) of high purity

-

Tetramethylsilane (TMS) as an internal standard

-

NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 300 MHz or higher

-

5 mm NMR tubes

-

Pipettes and other standard laboratory glassware

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄) directly in a clean, dry 5 mm NMR tube.

-

Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

-

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound and the assignment of the different proton and carbon environments corresponding to the NMR data.

Figure 1: Chemical structure of this compound with corresponding ¹H and ¹³C NMR chemical shift assignments.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of Diallyl Adipate Ester Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of diallyl adipate, with a specific focus on the characteristic vibrational modes of its ester functional groups. This document outlines the theoretical basis for the spectral features, presents detailed experimental protocols for obtaining high-quality spectra, and summarizes key quantitative data for easy reference.

Introduction to FT-IR Spectroscopy of Esters

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. For an ester like this compound, the most prominent and diagnostic absorption bands arise from the stretching vibrations of the carbonyl (C=O) and carbon-oxygen (C-O) bonds within the ester linkage.

The position of the C=O stretching vibration is sensitive to the molecular structure and is typically observed in the region of 1750-1735 cm⁻¹ for aliphatic esters.[1] The C-O stretching vibrations of esters give rise to two or more bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.[1] These characteristic absorptions provide a unique spectral "fingerprint" for this compound, allowing for its identification and characterization.

Molecular Structure and Key Vibrational Modes of this compound

This compound is the diester of adipic acid and allyl alcohol. Its structure contains two ester groups, as well as alkene and aliphatic functionalities. The key vibrational modes associated with the ester groups are the C=O stretch and the C-O stretches.

Caption: Molecular structure of this compound with key ester group vibrations.

Experimental Protocol for FT-IR Analysis of this compound

The following protocol describes the acquisition of an FT-IR spectrum of neat this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.

Instrumentation:

-

FT-IR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

Sample Preparation:

-

Ensure the this compound sample is free of any particulate matter or water. No further sample preparation is typically required for a neat liquid analysis.

Procedure:

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum should be baseline corrected if necessary.

-

Identify and label the peaks of interest, particularly those corresponding to the ester group vibrations.

-

FT-IR Spectrum Analysis Workflow

The logical workflow for the FT-IR analysis of this compound is depicted in the following diagram.

Caption: Workflow for FT-IR spectrum analysis of this compound.

Quantitative Data Summary

The following table summarizes the characteristic FT-IR absorption bands for this compound, with a focus on the ester group vibrations. The assignments are based on established literature values for similar adipate esters and the general knowledge of functional group frequencies.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~3080 | =C-H (alkene) | Stretching | Medium |

| ~2958 | -CH₂- (aliphatic) | Asymmetric Stretching | Strong |

| ~2872 | -CH₂- (aliphatic) | Symmetric Stretching | Medium |

| ~1737 | C=O (ester) | Stretching | Very Strong |

| ~1647 | C=C (alkene) | Stretching | Medium |

| ~1450 | -CH₂- | Bending (Scissoring) | Medium |

| ~1370 | -CH₂- | Bending (Wagging) | Medium |

| ~1248 | C-O (ester) | Asymmetric Stretching | Strong |

| ~1175 | C-O (ester) | Symmetric Stretching | Strong |

| ~995, ~920 | =C-H (alkene) | Out-of-plane Bending | Strong |

Note: The exact peak positions may vary slightly depending on the specific instrument and sampling conditions.

Interpretation of the this compound FT-IR Spectrum

-

C=O Stretching: The most intense and characteristic absorption in the spectrum of this compound is the carbonyl (C=O) stretching vibration, which appears around 1737 cm⁻¹. This strong, sharp peak is a definitive indicator of the ester functional group.

-

C-O Stretching: Two strong bands are observed in the fingerprint region, corresponding to the asymmetric and symmetric C-O stretching vibrations of the ester linkage. The band around 1248 cm⁻¹ is typically assigned to the C-O stretch that is adjacent to the carbonyl group, while the band around 1175 cm⁻¹ is attributed to the C-O stretch of the allyl group.

-

Other Key Features:

-

The presence of the allyl groups is confirmed by the =C-H stretching vibration above 3000 cm⁻¹ (around 3080 cm⁻¹), the C=C stretching vibration around 1647 cm⁻¹, and the strong out-of-plane =C-H bending vibrations around 995 cm⁻¹ and 920 cm⁻¹.

-

The aliphatic backbone of the adipate moiety is evidenced by the strong C-H stretching vibrations just below 3000 cm⁻¹ (around 2958 and 2872 cm⁻¹) and the -CH₂- bending vibrations around 1450 cm⁻¹.

-

Conclusion

The FT-IR spectrum of this compound is characterized by strong and well-defined absorption bands corresponding to its ester functional groups. The prominent C=O stretch around 1737 cm⁻¹ and the two strong C-O stretches in the fingerprint region serve as reliable markers for the identification and characterization of this compound. This technical guide provides the necessary information for researchers, scientists, and drug development professionals to effectively utilize FT-IR spectroscopy for the analysis of this compound and similar ester-containing molecules.

References

An In-depth Technical Guide to the Radical Polymerization Behavior of Diallyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl adipate is a difunctional monomer capable of undergoing free-radical polymerization to form cross-linked polyester networks. These polymers are of interest for various applications due to their potential thermosetting properties. Understanding the polymerization behavior of this compound is crucial for controlling the final material properties. This guide provides a comprehensive overview of the radical polymerization of this compound, including the underlying mechanisms, detailed experimental protocols, and the influence of key reaction parameters. Due to a scarcity of specific quantitative data for this compound homopolymerization in publicly available literature, this guide presents illustrative data based on established principles of allyl polymer chemistry and analogous diallyl ester systems to provide a practical framework for researchers.

Introduction to Diallyl Ester Polymerization

Diallyl esters, such as this compound, polymerize via a free-radical chain-growth mechanism. The polymerization of these monomers is characterized by several key features that distinguish them from common vinyl monomers. A primary characteristic is the competition between intermolecular propagation, which leads to linear chain growth and cross-linking, and intramolecular cyclization, which forms cyclic structures within the polymer backbone.[1]

Furthermore, the polymerization of allyl compounds is often marked by "degradative chain transfer."[2] In this process, a growing polymer radical abstracts a hydrogen atom from an allylic position on a monomer molecule. This terminates the kinetic chain and produces a resonance-stabilized allyl radical that is slow to reinitiate polymerization, typically resulting in lower polymerization rates and the formation of low-molecular-weight polymers or oligomers.[1][2]

Polymerization Mechanism of this compound

The radical polymerization of this compound proceeds through the classical steps of initiation, propagation, and termination, with the additional complexities of intramolecular cyclization and degradative chain transfer.

Initiation

The process begins with the decomposition of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), upon heating to generate primary free radicals (R•). These radicals then add to one of the double bonds of a this compound monomer to form an initiated monomer radical.

Propagation and Intramolecular Cyclization

The newly formed radical can propagate by adding to another this compound monomer, extending the polymer chain. Concurrently, the radical end of a growing chain can attack the second allyl group within the same monomer unit, leading to the formation of a cyclic structure in the polymer backbone. The longer, more flexible adipate chain in this compound may influence the kinetics and favorability of this cyclization compared to diallyl esters with shorter chains.[1]

Degradative Chain Transfer

A significant competing reaction is degradative chain transfer, where a propagating radical (P•) abstracts a hydrogen atom from the allylic position of a this compound monomer. This results in a "dead" polymer chain and a resonance-stabilized allyl radical that has a lower reactivity for re-initiation.[2]

Cross-linking and Gelation

As the polymerization progresses, the pendant allyl groups on the polymer chains can react, leading to the formation of a cross-linked network. This process eventually leads to the gel point, where an insoluble, cross-linked polymer network (a gel) is formed.[3] The conversion at which gelation occurs is influenced by reaction conditions such as temperature. For the analogous diallyl phthalate, the conversion at the gel point when using benzoyl peroxide as an initiator increases from 25% at 80°C to 45% at 220°C.[4]

Experimental Protocols

This section provides a detailed methodology for the bulk radical polymerization of this compound.

Materials

-

This compound (inhibitor-free)

-

Benzoyl peroxide (BPO) or other suitable radical initiator

-

Nitrogen gas (high purity)

-

Methanol

-

Acetone

-

Anhydrous magnesium sulfate

Monomer Purification

To remove inhibitors that can quench the polymerization, this compound should be washed with an aqueous NaOH solution, followed by deionized water until neutral. The monomer is then dried over anhydrous magnesium sulfate and purified by vacuum distillation.[5]

Polymerization Procedure

-

Initiator Preparation : Prepare a stock solution of the initiator (e.g., 0.1 M BPO in a suitable solvent) or weigh the required amount directly.

-

Reaction Setup : Place a known amount of purified this compound into a polymerization tube. Add the desired concentration of the radical initiator.

-

Deoxygenation : Seal the tube with a rubber septum and deoxygenate the mixture by bubbling with nitrogen gas for 15-20 minutes while cooling in an ice bath. Oxygen acts as an inhibitor in radical polymerization.

-

Polymerization : Immerse the sealed tube in a constant temperature oil bath preheated to the desired reaction temperature (e.g., 80°C for BPO).

-

Sampling : At predetermined time intervals, remove individual tubes and immediately cool them in an ice bath to quench the polymerization.

-

Polymer Isolation : Dissolve the contents of the tube in acetone and precipitate the polymer by slowly adding the solution to a large volume of a non-solvent like methanol with vigorous stirring.

-

Purification and Drying : Filter the precipitated polymer, wash with fresh non-solvent, and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C).[5]

Characterization

-

Conversion : Determined gravimetrically from the mass of the dried polymer and the initial mass of the monomer.

-

Molecular Weight : The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the soluble polymer fraction (pre-gel point) can be analyzed using Gel Permeation Chromatography (GPC).[5][6]

-

Structural Analysis : The chemical structure of the resulting polymer can be confirmed using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Data Presentation: Influence of Reaction Parameters

The following tables present illustrative quantitative data on how initiator concentration and temperature can affect the radical polymerization of this compound. This data is based on the general principles of radical polymerization and the known behavior of analogous diallyl esters, as specific literature data for this compound is limited.

Table 1: Illustrative Effect of Initiator (BPO) Concentration on this compound Polymerization

Conditions: Bulk polymerization at 80°C for 2 hours.

| BPO Concentration (mol%) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 0.5 | 15 | 3500 | 7000 | 2.0 |

| 1.0 | 25 | 2800 | 6200 | 2.2 |

| 2.0 | 38 | 2100 | 5100 | 2.4 |

| 3.0 | 45 | 1600 | 4300 | 2.7 |

Note: This data is illustrative. In general, increasing the initiator concentration increases the rate of polymerization and thus conversion, but leads to the formation of shorter polymer chains (lower molecular weight) and often a broader molecular weight distribution (higher PDI).[8][9]

Table 2: Illustrative Effect of Temperature on this compound Polymerization

Conditions: Bulk polymerization with 1 mol% BPO for 2 hours.

| Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 70 | 18 | 3200 | 6600 | 2.1 |

| 80 | 25 | 2800 | 6200 | 2.2 |

| 90 | 35 | 2500 | 5800 | 2.3 |

| 100 | 48 | 2200 | 5300 | 2.4 |

Note: This data is illustrative. Higher temperatures increase the rate of initiator decomposition, leading to a higher concentration of radicals and a faster polymerization rate. However, this can also lead to lower molecular weights and potentially more side reactions.

Expected Polymer Characterization

Table 3: Expected FTIR Peak Assignments for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2950, ~2860 | C-H stretching | Aliphatic -CH₂- |

| ~1735 | C=O stretching | Ester carbonyl |

| ~1460 | -CH₂- bending | Aliphatic -CH₂- |

| ~1170 | C-O stretching | Ester linkage |

Note: A decrease in the intensity of peaks associated with the allyl C=C double bond (around 1645 cm⁻¹) and =C-H bonds (around 3080 cm⁻¹ and 920-990 cm⁻¹) would be observed as polymerization proceeds.[7]

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Assignments for Poly(this compound)

| Type | Chemical Shift (ppm) | Assignment |

| ¹H NMR | ~5.2-6.0 | Residual unreacted vinyl protons (-CH=CH₂) |

| ~4.5 | Protons of the ester linkage (-O-CH₂-) | |

| ~2.3 | Protons adjacent to the carbonyl group (-CH₂-C=O) | |